molecular formula C17H19NO4 B2646773 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide CAS No. 1105221-01-9

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2646773
CAS No.: 1105221-01-9
M. Wt: 301.342
InChI Key: PVHLHCCHROBTCM-UHFFFAOYSA-N
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Description

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyran ring, an ethoxy group, and a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethanol and a suitable catalyst.

    Attachment of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts alkylation reaction, using mesitylene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-4-oxo-4H-pyran-2-carboxamide: Similar structure but lacks the ethoxy and mesityl groups.

    5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Similar structure but lacks the mesityl group.

    N-mesityl-4-oxo-4H-pyran-2-carboxamide: Similar structure but lacks the ethoxy group.

Uniqueness

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both the ethoxy and mesityl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethoxy-4-oxo-N-(2,4,6-trimethylphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLHCCHROBTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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